molecular formula C25H29N3O3 B2447708 N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1226426-94-3

N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2447708
CAS No.: 1226426-94-3
M. Wt: 419.525
InChI Key: BRPTZCXWQITRMR-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with ethoxyphenyl, methoxy, and methylpiperidinyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The introduction of the ethoxyphenyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For example, the ethoxy group can be introduced using ethyl iodide in the presence of a base.

    Formation of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the quinoline derivative with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxyquinoline carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its quinoline core is known to exhibit fluorescence, which can be utilized in imaging and diagnostic applications.

Medicine

In medicine, this compound may have potential therapeutic applications due to its structural similarity to known pharmacologically active quinoline derivatives. It can be investigated for its potential as an anticancer, antimicrobial, or antiviral agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its quinoline core can be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

The uniqueness of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-ethoxyanilino)-6-methoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-31-19-7-5-18(6-8-19)26-23-16-24(25(29)28-13-11-17(2)12-14-28)27-22-10-9-20(30-3)15-21(22)23/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPTZCXWQITRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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